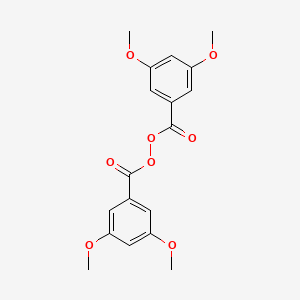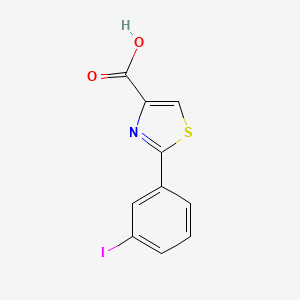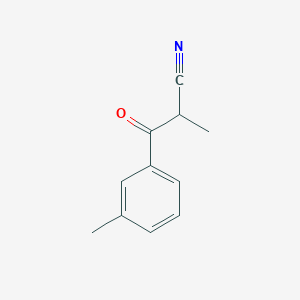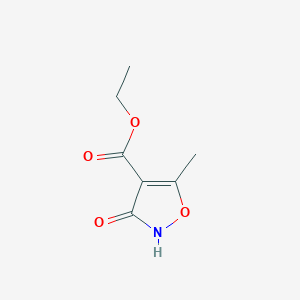
Bis(3,5-dimethoxybenzoyl) peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,5-dimethoxybenzoyl) peroxide: is an organic peroxide compound with the molecular formula C18H18O8. It is known for its applications in various chemical reactions and industrial processes due to its ability to act as a radical initiator. This compound is characterized by its two benzoyl peroxide groups, each substituted with methoxy groups at the 3 and 5 positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3,5-dimethoxybenzoyl) peroxide typically involves the reaction of 3,5-dimethoxybenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
2C9H9O3Cl+H2O2+2NaOH→C18H18O8+2NaCl+2H2O
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Bis(3,5-dimethoxybenzoyl) peroxide undergoes various chemical reactions, primarily involving radical mechanisms. Some common types of reactions include:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substrates.
Reduction: Under specific conditions, it can be reduced to form corresponding alcohols or other reduced products.
Substitution: The peroxide groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides. Conditions often involve acidic or basic media to facilitate the reaction.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Reagents such as halogens or nucleophiles can be employed, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry: Bis(3,5-dimethoxybenzoyl) peroxide is widely used as a radical initiator in polymerization reactions. It helps in the formation of polymers by initiating the radical chain reaction process.
Biology and Medicine:
Industry: Industrially, this compound is used in the production of various polymers and resins. It is also employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(3,5-dimethoxybenzoyl) peroxide involves the cleavage of the peroxide bond to form free radicals. These radicals can then interact with other molecules, initiating a chain reaction. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in polymerization reactions, the radicals generated can initiate the polymerization of monomers, leading to the formation of long polymer chains.
Comparison with Similar Compounds
Similar Compounds:
Benzoyl peroxide: A widely used peroxide compound with similar radical-initiating properties.
Di-tert-butyl peroxide: Another organic peroxide used as a radical initiator in various chemical reactions.
Cumene hydroperoxide: Known for its applications in oxidation reactions and as a radical initiator.
Uniqueness: Bis(3,5-dimethoxybenzoyl) peroxide is unique due to the presence of methoxy groups on the benzene ring, which can influence its reactivity and stability. These substituents can also affect the compound’s solubility and interaction with other molecules, making it suitable for specific applications where other peroxides may not be as effective.
Properties
Molecular Formula |
C18H18O8 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
(3,5-dimethoxybenzoyl) 3,5-dimethoxybenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O8/c1-21-13-5-11(6-14(9-13)22-2)17(19)25-26-18(20)12-7-15(23-3)10-16(8-12)24-4/h5-10H,1-4H3 |
InChI Key |
JBYPORJZXKCPTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OOC(=O)C2=CC(=CC(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/no-structure.png)



![5-Iodothieno[2,3-d]pyrimidine](/img/structure/B13663257.png)



